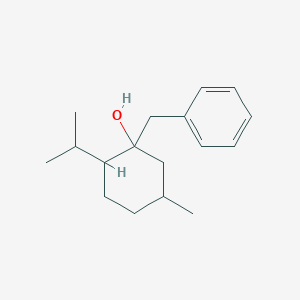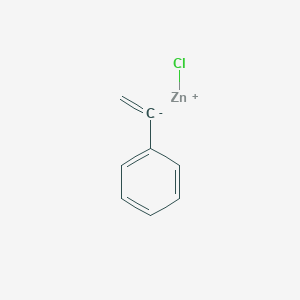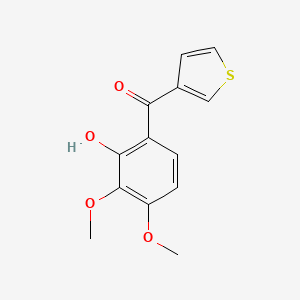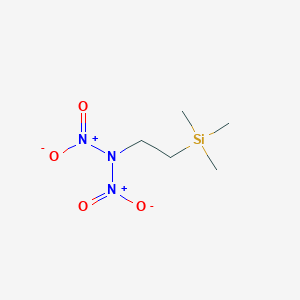![molecular formula C23H24O5 B14285012 dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate CAS No. 164931-75-3](/img/structure/B14285012.png)
dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate is an organic compound with the molecular formula C23H24O5. It is a derivative of propanedioic acid and contains a cyclohexyl group with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale malonic ester synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzylic positions can undergo substitution reactions. These interactions can modulate biological pathways and result in various effects .
相似化合物的比较
Similar Compounds
Dibenzyl malonate: Similar structure but lacks the cyclohexyl ketone group.
Cyclohexyl malonate: Contains a cyclohexyl group but not the benzylic ester groups.
Benzyl cyclohexyl ketone: Contains both benzyl and cyclohexyl groups but lacks the ester functionality.
Uniqueness
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate is unique due to its combination of benzylic ester groups and a cyclohexyl ketone group.
属性
| 164931-75-3 | |
分子式 |
C23H24O5 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate |
InChI |
InChI=1S/C23H24O5/c24-20-13-7-12-19(14-20)21(22(25)27-15-17-8-3-1-4-9-17)23(26)28-16-18-10-5-2-6-11-18/h1-6,8-11,19,21H,7,12-16H2/t19-/m1/s1 |
InChI 键 |
JBDPMSUIIDZEPI-LJQANCHMSA-N |
手性 SMILES |
C1C[C@H](CC(=O)C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1CC(CC(=O)C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


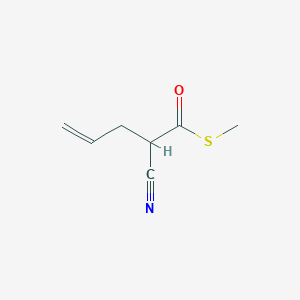
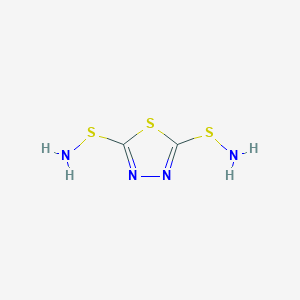
![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)


